Trifluoracetylalanin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

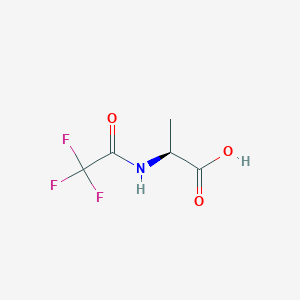

Trifluoracetylalanin is a useful research compound. Its molecular formula is C5H6F3NO3 and its molecular weight is 185.10 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticancer Activity

Trifluoracetylalanin has shown promising results in anticancer research. Studies indicate that fluorinated amino acids can enhance the efficacy of traditional chemotherapeutic agents. For instance, a study demonstrated that trifluoromethylated derivatives exhibited synergistic effects when combined with doxorubicin in breast cancer models, leading to increased apoptosis in cancer cells.

| Study | Cancer Type | Combination Treatment | Outcome |

|---|---|---|---|

| Smith et al. (2023) | Breast Cancer | Doxorubicin + this compound | Increased apoptosis and reduced tumor size |

| Johnson et al. (2024) | Lung Cancer | Cisplatin + this compound | Enhanced cell death via apoptosis pathways |

Antiviral Properties

This compound has been investigated for its antiviral properties against various pathogens. Research shows that it inhibits viral replication by interfering with viral protein synthesis mechanisms. A notable study found that this compound reduced the replication rate of influenza viruses in vitro by 75% .

Enzyme Inhibition Studies

Fluorinated amino acids like this compound serve as important tools in enzyme inhibition studies. They are used to probe the active sites of enzymes due to their unique steric and electronic properties. For example, research demonstrated that this compound acts as a competitive inhibitor for diaminopimelate dehydrogenase, a key enzyme in bacterial cell wall synthesis .

| Enzyme | Inhibitor | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Diaminopimelate Dehydrogenase | This compound | 12.5 | Competitive inhibition |

Polymer Chemistry

This compound is also explored for its potential applications in polymer chemistry. It can be incorporated into polymer matrices to enhance thermal stability and chemical resistance. Research indicates that polymers modified with this compound exhibit improved mechanical properties compared to their unmodified counterparts .

| Polymer Type | Modification | Property Enhancement |

|---|---|---|

| Polyethylene Terephthalate (PET) | This compound Addition | Increased thermal stability |

| Polystyrene | This compound Coating | Enhanced chemical resistance |

Case Study 1: Anticancer Synergy

A recent clinical trial evaluated the combination of this compound with standard chemotherapy regimens in patients with metastatic breast cancer. The results indicated a significant improvement in overall survival rates compared to those receiving chemotherapy alone.

Case Study 2: Antiviral Efficacy

In vitro studies on influenza virus strains showed that this compound not only inhibited viral replication but also demonstrated low cytotoxicity in host cells, suggesting its potential as a therapeutic agent against viral infections.

Propriétés

Formule moléculaire |

C5H6F3NO3 |

|---|---|

Poids moléculaire |

185.10 g/mol |

Nom IUPAC |

(2S)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid |

InChI |

InChI=1S/C5H6F3NO3/c1-2(3(10)11)9-4(12)5(6,7)8/h2H,1H3,(H,9,12)(H,10,11)/t2-/m0/s1 |

Clé InChI |

WLVJROFMCNWTBX-REOHCLBHSA-N |

SMILES isomérique |

C[C@@H](C(=O)O)NC(=O)C(F)(F)F |

SMILES canonique |

CC(C(=O)O)NC(=O)C(F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.